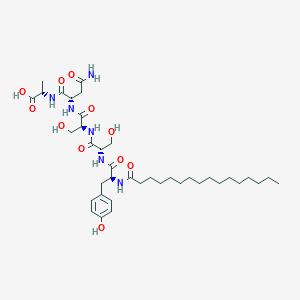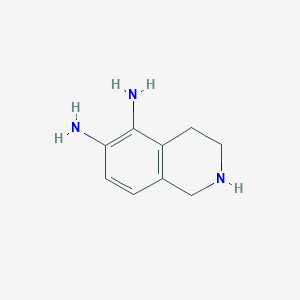
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-tetrahydroisoquinoline-5,6-diamine, also known as THIQ, is a naturally occurring compound found in various plants and animals. THIQ has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Mécanisme D'action
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This activation leads to an increase in dopamine release, which may help alleviate symptoms of Parkinson's disease. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to inhibit the formation of beta-amyloid plaques by binding to beta-secretase, an enzyme that is involved in the formation of beta-amyloid. Additionally, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to reduce drug-seeking behavior by modulating the activity of various neurotransmitters, including dopamine, glutamate, and GABA.
Effets Biochimiques Et Physiologiques
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to have various biochemical and physiological effects, including an increase in dopamine release, inhibition of beta-secretase activity, and modulation of neurotransmitter activity. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to have antioxidant and anti-inflammatory properties, which may help protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine also has some limitations, including its potential toxicity and lack of selectivity for specific dopamine receptor subtypes.
Orientations Futures
There are several future directions for 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine research, including the development of more selective dopamine receptor agonists, the investigation of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine's potential therapeutic applications in other neurological disorders, and the exploration of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine's mechanism of action at the molecular level. Additionally, further studies are needed to determine the potential toxicity of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine and its long-term effects on the brain.
Méthodes De Synthèse
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine. The Bischler-Napieralski reaction involves the cyclization of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst to form 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to act as a dopamine receptor agonist, which may help alleviate symptoms of Parkinson's disease. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
Numéro CAS |
156694-28-9 |
|---|---|
Nom du produit |
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine |
Formule moléculaire |
C9H13N3 |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroisoquinoline-5,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5,10-11H2 |
Clé InChI |
KBNZSWSGYJAKOD-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=C(C=C2)N)N |
SMILES canonique |
C1CNCC2=C1C(=C(C=C2)N)N |
Synonymes |
5,6-Isoquinolinediamine, 1,2,3,4-tetrahydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




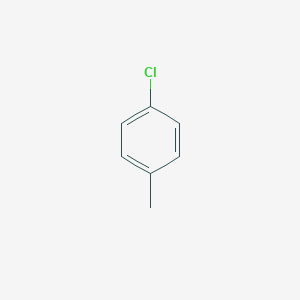
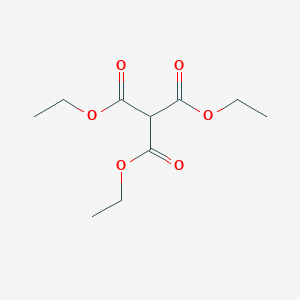
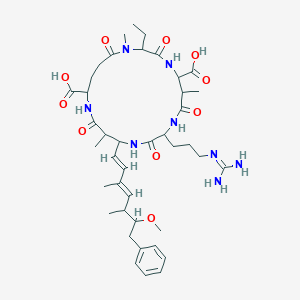


![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
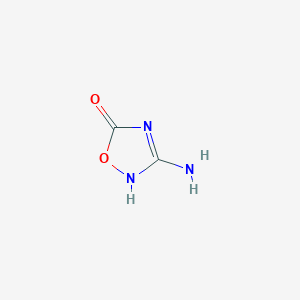
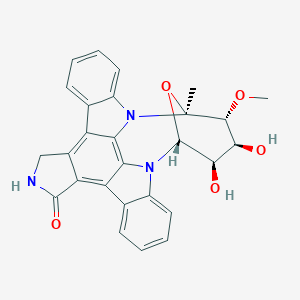
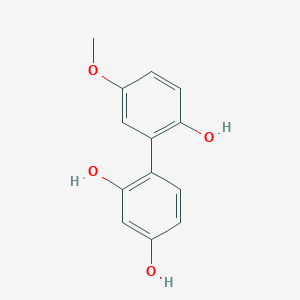
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

